molecular formula C4H9NO3 B108039 2-Amino-3-methoxypropanoic acid CAS No. 19794-53-7

2-Amino-3-methoxypropanoic acid

Cat. No. B108039
CAS RN: 19794-53-7
M. Wt: 119.12 g/mol
InChI Key: KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methoxypropanoic acid is a compound of interest in various fields of chemistry and biochemistry. It is structurally related to amino acids and is involved in the synthesis of peptides and glycopeptides, which are important in biological processes and pharmaceutical applications. The compound's derivatives have been studied for their potential in creating mimics of O-linked glycopeptides, as well as for their nonlinear optical (NLO) activity, which is significant for materials science applications .

Synthesis Analysis

The synthesis of derivatives of 2-amino-3-methoxypropanoic acid has been reported using different strategies. For instance, 2-(N-Fmoc)-3-(N-Boc-N-methoxy)-diaminopropanoic acid was synthesized from Boc-Ser-OH with an overall yield greater than 40% and incorporated into peptides using standard solid-phase peptide synthesis techniques . Another derivative, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, was investigated for its NLO properties and synthesized using methods that include X-ray crystallography and quantum chemical calculations . Additionally, a practical and scalable enantioselective synthesis of related compounds has been described, highlighting the importance of stereochemistry in the synthesis of these molecules .

Molecular Structure Analysis

The molecular structure of 2-amino-3-methoxypropanoic acid derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the crystal structure of NLO active derivatives, revealing non-centrosymmetric space groups which are crucial for NLO activity . The intramolecular and intermolecular interactions, such as hydrogen bonds and C-H···O interactions, play a significant role in the stabilization of the crystal structure. These interactions have been quantified using Hirshfeld surface analysis and other computational methods .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-methoxypropanoic acid derivatives is diverse, with applications in the synthesis of glycopeptide mimics and optically active compounds. The chemoselective reaction of reducing sugars with peptides containing these amino acids yields glycoconjugates . Optical resolution techniques have been used to obtain enantiomerically pure compounds, which are important for synthesizing optically active derivatives . The protonation equilibria of related compounds have also been studied, providing insight into their complexation with various metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methoxypropanoic acid derivatives are influenced by their molecular structure. The NLO properties of certain derivatives have been confirmed experimentally, showing significant SHG activity . The vibrational modes and electronic transitions of these compounds have been studied using spectroscopic methods and DFT calculations, providing a comprehensive understanding of their properties . The solubility, melting points, and phase behavior of these compounds have been investigated to facilitate their use in optical resolution and preferential crystallization .

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis of β-Hydroxy-α-Amino Acids

    2-Amino-3-methoxypropanoic acid derivatives have been used in the asymmetric syntheses of β-hydroxy-α-amino acids, employing enantiopure α-hydroxy-β-amino esters and further processing through cis- and trans-aziridines. This method provides an efficient pathway for synthesizing these important biochemical compounds (Davies et al., 2013).

  • Preparation of L-2-Amino-5-arylpentanoic Acids

    In another study, L-forms of certain 2-amino-5-arylpropanoic acids, which are key constituent amino acids in AM-toxins, were synthesized from related compounds, highlighting the versatility of 2-amino-3-methoxypropanoic acid derivatives in creating bioactive amino acids (Shimohigashi et al., 1976).

Safety And Hazards

2-Amino-3-methoxypropanoic acid is considered to be an irritant . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

2-amino-3-methoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTFCRCCPLEUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxypropanoic acid

CAS RN

19794-53-7, 4219-94-7
Record name DL-O-Methylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019794537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-62335
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62335
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-methoxypropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methoxypropanoic acid
Reactant of Route 3
2-Amino-3-methoxypropanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methoxypropanoic acid
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methoxypropanoic acid
Reactant of Route 6
2-Amino-3-methoxypropanoic acid

Citations

For This Compound
2
Citations
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
AS Saghiyan, AA Hambardzumyan, AA Petrossyan…
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.